

Celgosivir as a Prodrug of Castanospermine: A Technical Guide to its Antiviral Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Celgosivir Hydrochloride*

Cat. No.: *B1662779*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a butanoyl ester prodrug of the natural iminosugar castanospermine, represents a compelling host-targeting antiviral strategy. By inhibiting a key host enzyme involved in glycoprotein processing, celgosivir offers the potential for broad-spectrum antiviral activity. This technical guide provides an in-depth overview of the mechanism of action, quantitative antiviral efficacy, and the experimental protocols used to evaluate celgosivir and its active metabolite, castanospermine.

Core Concept: Host-Targeting Antiviral Therapy

Celgosivir is an oral prodrug of castanospermine, an alkaloid originally isolated from the seeds of the Australian chestnut tree, *Castanospermum australe*.^{[1][2]} Its antiviral activity stems from the inhibition of host endoplasmic reticulum (ER) α -glucosidases I and II.^{[3][4]} These enzymes are critical for the proper folding of viral envelope glycoproteins, which are essential for the assembly and infectivity of many enveloped viruses.^{[3][4]} As a host-directed therapy, celgosivir presents a high barrier to the development of viral resistance.

Mechanism of Action

Following oral administration, celgosivir is rapidly absorbed and converted to its active form, castanospermine, by endogenous esterases.^{[1][5]} Castanospermine then acts as a competitive

inhibitor of α -glucosidase I in the host cell's endoplasmic reticulum.[4][6] This inhibition disrupts the normal processing of N-linked glycans on newly synthesized viral glycoproteins.[3] The resulting misfolded glycoproteins are unable to be properly trafficked and incorporated into new virions, leading to a reduction in the production of infectious viral particles.[7][8] One of the specific consequences of this mechanism is the misfolding and accumulation of viral proteins, such as the Dengue virus non-structural protein 1 (NS1), in the endoplasmic reticulum.[7] This disruption of protein folding can also modulate the host's unfolded protein response (UPR).[7]

Celgosivir's mechanism of action.

Quantitative Data on Antiviral Activity

The antiviral activity of celgosivir and castanospermine has been quantified against a range of viruses. The following tables summarize the reported 50% inhibitory concentrations (IC50), 50% effective concentrations (EC50), and 50% cytotoxic concentrations (CC50).

Table 1: In Vitro Antiviral Activity of Celgosivir

Virus	Assay Type	Cell Line	IC50 / EC50 (μ M)	Reference(s)
Dengue Virus (DENV-2)	-	-	0.2	[1]
Dengue Virus (DENV-1, 3, 4)	-	-	< 0.7	[1]
Bovine Viral Diarrhoea Virus (BVDV)	Plaque Assay	-	16	[1]
Bovine Viral Diarrhoea Virus (BVDV)	Cytopathic Effect Assay	-	47	[1]
Human Immunodeficiency Virus (HIV-1)	-	-	2.0 ± 2.3	[1]
SARS-CoV-2	-	Vero E6	1 ± 0.2	[9]

Table 2: In Vitro Antiviral and Enzyme Inhibitory Activity of Castanospermine

Target	Assay Type	IC50 / Ki	Reference(s)
α -Glucosidase I	Cell-free	0.12 μ M (IC50)	[10]
Sucrase	-	2.6 nM (Ki)	

Table 3: In Vivo Pharmacokinetics of Celgosivir in a Dengue Fever Clinical Trial (CELADEN)
[\[11\]](#)[\[12\]](#)

Parameter	Value
Active Metabolite	Castanospermine
Mean Peak Concentration (C _{max})	5727 ng/mL (30.2 μ M)
Mean Trough Concentration (C _{min})	430 ng/mL (2.3 μ M)
Half-life (t _{1/2})	2.5 \pm 0.6 hr

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the antiviral activity of celgosivir.

In Vitro Antiviral Assays

1. Plaque Reduction Neutralization Test (PRNT)

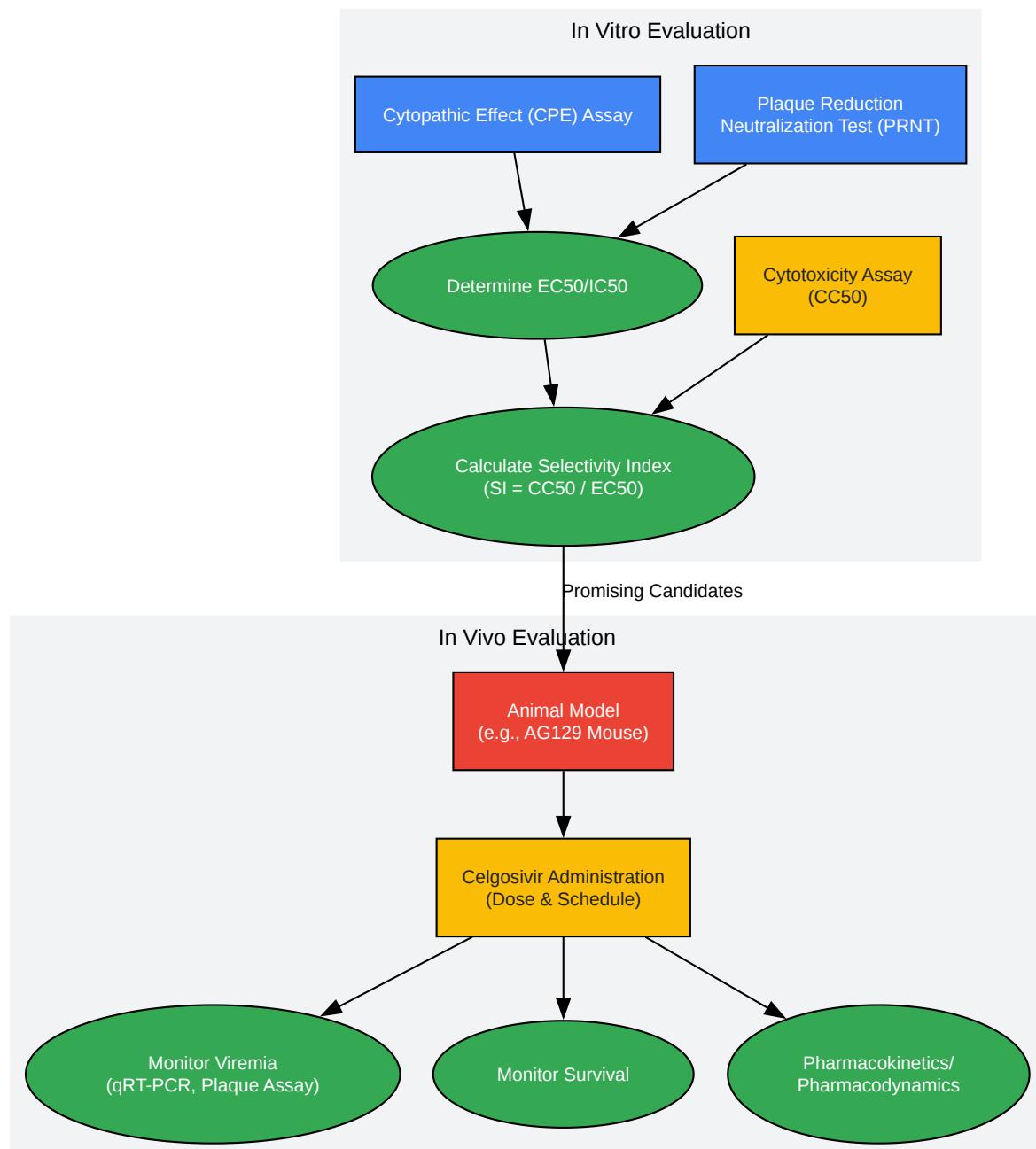
The PRNT is considered the gold standard for quantifying neutralizing antibodies but is also adapted to measure the inhibitory effect of antiviral compounds.

- Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
- Methodology:

- A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.
- The virus is pre-incubated with serial dilutions of the antiviral compound.
- The virus-compound mixture is then added to the cell monolayers.
- After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict viral spread to adjacent cells.
- Following a further incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet or neutral red).
- Plaques are counted, and the percentage of plaque reduction compared to untreated controls is calculated to determine the IC₅₀.[\[13\]](#)[\[14\]](#)

2. Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.


- Objective: To determine the concentration of an antiviral compound that inhibits the virus-induced cytopathic effect by 50%.
- Methodology:
 - Host cells are seeded in microtiter plates.
 - Serial dilutions of the test compound are added to the cells.
 - A standardized amount of virus is then added to the wells.
 - The plates are incubated until CPE is observed in the virus control wells.
 - Cell viability is assessed using a quantitative method, such as the addition of a dye that is metabolized by viable cells (e.g., neutral red) or by measuring ATP levels.[\[15\]](#)[\[16\]](#)[\[17\]](#) The reduction in CPE is then correlated with the compound concentration.

In Vivo Antiviral Assays

Dengue Virus Infection Mouse Model

The AG129 mouse model, which is deficient in interferon- α/β and - γ receptors, is commonly used for studying dengue virus infection.[\[11\]](#)

- Objective: To evaluate the in vivo efficacy of celgosivir in reducing viremia and improving survival in a lethal dengue virus challenge model.
- Methodology:
 - AG129 mice are infected with a mouse-adapted strain of the dengue virus.
 - Treatment with celgosivir (e.g., 50 mg/kg administered intraperitoneally twice daily) is initiated at various time points, including pre- and post-infection.[\[1\]](#)[\[18\]](#)
 - Blood samples are collected at specified intervals to monitor viremia via quantitative reverse transcription PCR (qRT-PCR) or plaque assay.[\[5\]](#)[\[19\]](#)
 - Survival rates are monitored daily.
 - In some studies, antibody-dependent enhancement (ADE) of infection is modeled by administering a sub-neutralizing concentration of a DENV E protein-specific monoclonal antibody prior to viral challenge.[\[1\]](#)

[Click to download full resolution via product page](#)

General workflow for antiviral testing.

Conclusion

Celgosivir, as a prodrug of the α -glucosidase inhibitor castanospermine, demonstrates significant antiviral activity against a range of enveloped viruses in both *in vitro* and *in vivo* models. Its host-targeting mechanism of action makes it a promising candidate for further development, particularly in the context of emerging viral threats and the need for therapies with a high barrier to resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of celgosivir and other compounds in this class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity and metabolism of the castanospermine derivative MDL 28,574, in cells infected with herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Item - Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]
- To cite this document: BenchChem. [Celgosivir as a Prodrug of Castanospermine: A Technical Guide to its Antiviral Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662779#celgosivir-as-a-prodrug-of-castanospermine-antiviral-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com